molecular formula C24H14N2O6 B8806041 9,10-dicarbamoylperylene-3,4-dicarboxylic acid

9,10-dicarbamoylperylene-3,4-dicarboxylic acid

Cat. No.: B8806041
M. Wt: 426.4 g/mol
InChI Key: PONZBUKBFVIXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,9,10-Perylenetetracarboxylicacid diimide;Anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetraone is an organic heteropolycyclic compound. It is widely known for its use as a biological dye and indicator . This compound is also referred to as Pigment Violet 29 and is recognized for its vibrant colors and stability under various environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,9,10-Perylenetetracarboxylicacid diimide typically involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with ammonia or primary amines . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions in reactors where the dianhydride is reacted with the desired amine under controlled conditions. The product is then purified through recrystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3,4,9,10-Perylenetetracarboxylicacid diimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include various perylene derivatives, which are used in different applications such as dyes, pigments, and organic semiconductors .

Mechanism of Action

The mechanism of action of 3,4,9,10-Perylenetetracarboxylicacid diimide involves its ability to interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions allow it to function effectively as a dye and pigment, providing stability and colorfastness .

Properties

Molecular Formula

C24H14N2O6

Molecular Weight

426.4 g/mol

IUPAC Name

9,10-dicarbamoylperylene-3,4-dicarboxylic acid

InChI

InChI=1S/C24H14N2O6/c25-21(27)13-5-1-9-11-3-7-15(23(29)30)20-16(24(31)32)8-4-12(18(11)20)10-2-6-14(22(26)28)19(13)17(9)10/h1-8H,(H2,25,27)(H2,26,28)(H,29,30)(H,31,32)

InChI Key

PONZBUKBFVIXOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=CC=C3C2=C1C4=C5C3=CC=C(C5=C(C=C4)C(=O)O)C(=O)O)C(=O)N)C(=O)N

Origin of Product

United States

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